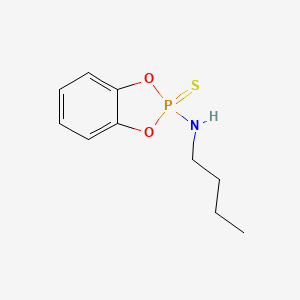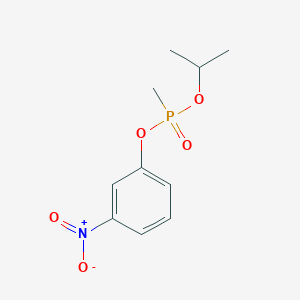
6-Ethyl-3-fluoro-4H-quinolizin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3-fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family.
Preparation Methods
The synthesis of 6-Ethyl-3-fluoro-4H-quinolizin-4-one can be achieved through a tandem Horner–Wadsworth–Emmons olefination/cyclisation method. This method allows for the facile access to substituted 4H-quinolizin-4-ones encoded with a range of functional groups . The reaction conditions typically involve the use of phosphonate reagents and aldehydes under basic conditions, followed by cyclisation to form the quinolizinone core.
Chemical Reactions Analysis
6-Ethyl-3-fluoro-4H-quinolizin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolizinone derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are functionalized quinolizinone derivatives with potential biological activity .
Scientific Research Applications
6-Ethyl-3-fluoro-4H-quinolizin-4-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
6-Ethyl-3-fluoro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
4H-Quinolizin-4-one: The parent compound without the ethyl and fluoro substituents.
6-Ethyl-4H-quinolizin-4-one: A similar compound without the fluoro substituent.
3-Fluoro-4H-quinolizin-4-one: A similar compound without the ethyl substituent.
The uniqueness of this compound lies in its combined ethyl and fluoro substituents, which confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
CAS No. |
64194-06-5 |
|---|---|
Molecular Formula |
C11H10FNO |
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-ethyl-3-fluoroquinolizin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-8-4-3-5-9-6-7-10(12)11(14)13(8)9/h3-7H,2H2,1H3 |
InChI Key |
RDJFEMPONPZQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC=C(C(=O)N21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)

![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)




![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)



